molecular formula C10H11ClN2O B11817642 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

Katalognummer: B11817642
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: DUWOTILZZZBIMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H11ClN2O. It features a pyrrolidine ring substituted with a 6-chloropyridin-3-yl group and an aldehyde functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as reflux methods and slow evaporation techniques are employed to grow single crystals of the compound, which are then characterized using methods like single crystal X-ray diffraction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the aldehyde group play crucial roles in its binding to proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyrrolidine ring and a chloropyridine moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest .

Eigenschaften

Molekularformel

C10H11ClN2O

Molekulargewicht

210.66 g/mol

IUPAC-Name

2-(6-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H11ClN2O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2

InChI-Schlüssel

DUWOTILZZZBIMI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.